

Total Synthesis of (+)-Menisdaurilide: Application Notes and Protocols

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This document provides a detailed overview and experimental protocols for the total synthesis of (+)-**Menisdaurilide**, a naturally occurring butenolide that serves as a key chiral building block in the synthesis of various biologically active compounds, notably the Securinega alkaloids. The methodology outlined is based on the first asymmetric synthesis reported by Busqué, de March, and coworkers, which utilizes an enantiopure monoketal of p-benzoquinone as the starting material.

Introduction

(+)-**Menisdaurilide** is a valuable chiral synthon due to its densely functionalized cyclohexane core and appended butenolide moiety. Its enantioselective synthesis is of significant interest to the synthetic community for enabling access to a range of complex natural products. The synthetic strategy presented herein proceeds via a key chiral monoketal derived from p-benzoquinone and (R,R)-hydrobenzoin, which effectively controls the stereochemistry of the subsequent transformations.

Overall Synthetic Strategy

The total synthesis of (+)-**Menisdaurilide** commences with the preparation of an enantiopure p-benzoquinone monoketal. This key intermediate undergoes a series of transformations including reduction, epoxidation, and lactonization to construct the bicyclic core of (+)-



Menisdaurilide. The sequence of reactions is designed to control the stereochemistry at multiple chiral centers, culminating in the formation of the target molecule.



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Caption: Overall workflow for the total synthesis of (+)-Menisdaurilide.

Data Presentation

Table 1: Summary of Reaction Steps and Yields



| Step | Transformation | Product | Yield (%) |
|------|---|---|-----------|
| 1 | Ketalization of p- benzoquinone with (R,R)-hydrobenzoin | (+)-(4'R,5'R)-4',5'- Diphenyl-1,4- dioxaspiro[5.5]undec- 8-ene-7,10-dione | 95 |
| 2 | Stereoselective reduction of the enedione | (+)-(4'R,5'R,8S)-8- Hydroxy-4',5'- diphenyl-1,4- dioxaspiro[5.5]undec- 9-en-7-one | 98 |
| 3 | Acetylation of the secondary alcohol | (+)-(4'R,5'R,8S)-8- Acetoxy-4',5'- diphenyl-1,4- dioxaspiro[5.5]undec- 9-en-7-one | 99 |
| 4 | Epoxidation of the double bond | (+)- (4'R,5'R,8S,9S,10S)-9 ,10-Epoxy-8-acetoxy- 4',5'-diphenyl-1,4- dioxaspiro[5.5]undeca n-7-one | 85 |
| 5 | Hydrolysis of the ketal and acetate | (+)- (1S,4R,5S,6S)-1,5,6- Trihydroxycyclohex-2- en-1-yl acetate | 75 |
| 6 | Lactonization | (+)-Menisdaurilide | 61 |

Table 2: Spectroscopic Data for Key Intermediates and Final Product



| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Optical Rotation [α]D (c, solvent) |
|---|--|--|---------------------------------------|
| (+)-(4'R,5'R,8S)-8- Hydroxy-4',5'- diphenyl-1,4- dioxaspiro[5.5]undec- 9-en-7-one | 7.30-7.15 (m, 10H), 6.85 (d, J=10.2 Hz, 1H), 6.10 (dd, J=10.2, 2.0 Hz, 1H), 4.80 (s, 2H), 4.40 (m, 1H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 2H) | 198.5, 148.0, 137.5, 129.5, 128.5, 126.5, 126.0, 87.0, 86.5, 68.0, 40.0, 38.0 | +15.0 (1.0, CHCl3) |
| (+)-Menisdaurilide | 7.20 (dd, J=5.9, 1.5 Hz, 1H), 6.15 (d, J=5.9 Hz, 1H), 5.05 (m, 1H), 4.95 (m, 1H), 3.00-2.80 (m, 1H), 2.60-2.40 (m, 1H) | 173.0, 150.0, 122.0, 80.0, 75.0, 35.0, 30.0 | +324.0 (1.0, CHCl3) |

Experimental Protocols

Step 1: Synthesis of (+)-(4'R,5'R)-4',5'-Diphenyl-1,4-dioxaspiro[5.5]undec-8-ene-7,10-dione

To a solution of p-benzoquinone (1.08 g, 10 mmol) in dry toluene (50 mL) is added (R,R)-hydrobenzoin (2.14 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3 solution and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the product as a yellow solid.

Step 2: Synthesis of (+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one

To a solution of the enedione from Step 1 (2.86 g, 9.5 mmol) and CeCl3·7H2O (4.25 g, 11.4 mmol) in methanol (100 mL) at 0 °C is added NaBH4 (180 mg, 4.75 mmol) in small portions. The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned

Methodological & Application





between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is used in the next step without further purification.

Step 3: Synthesis of (+)-(4'R,5'R,8S)-8-Acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one

To a solution of the crude alcohol from Step 2 in pyridine (20 mL) at 0 °C is added acetic anhydride (1.4 mL, 14.3 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 3:1) to give the acetate as a white solid.

Step 4: Synthesis of (+)-(4'R,5'R,8S,9S,10S)-9,10-Epoxy-8-acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undecan-7-one

To a solution of the acetate from Step 3 (3.3 g, 9.0 mmol) in dichloromethane (100 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 77%, 2.4 g, 10.8 mmol). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 2:1) to yield the epoxide as a white solid.

Step 5: Synthesis of (+)-(1S,4R,5S,6S)-1,5,6-Trihydroxycyclohex-2-en-1-yl acetate

A mixture of the epoxide from Step 4 (3.0 g, 7.8 mmol) and montmorillonite K-10 (6 g) in a mixture of dichloromethane (100 mL) and water (2 mL) is heated at reflux for 48 hours. The solid is filtered off and washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The residue is purified by flash chromatography (silica gel, ethyl acetate) to afford the triol as a colorless oil.

Step 6: Synthesis of (+)-Menisdaurilide

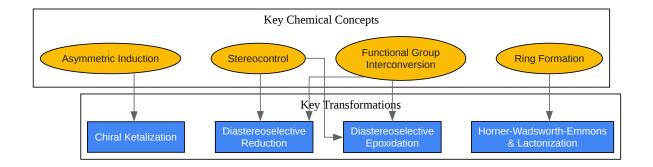
To a solution of diethylphosphonoacetic acid (1.5 g, 7.6 mmol) in dichloromethane (50 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.45 g, 7.6 mmol). The mixture is



stirred for 10 minutes, and then the triol from Step 5 (700 mg, 3.8 mmol) is added. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the residue is dissolved in THF (50 mL). To this solution at 0 °C is added 18-crown-6 (5.0 g, 19 mmol) and K2CO3 (2.6 g, 19 mmol). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 1:1) to give (+)-Menisdaurilide as a white solid.

Logical Relationships and Key Transformations

The successful synthesis of (+)-**Menisdaurilide** hinges on a series of stereocontrolled reactions. The initial ketalization establishes the chiral environment for the subsequent steps. The stereoselective reduction of the enone and the diastereoselective epoxidation are crucial for setting the relative and absolute stereochemistry of the cyclohexane core. The final lactonization step, proceeding through a Horner-Wadsworth-Emmons olefination followed by an intramolecular cyclization, completes the butenolide ring.



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Caption: Key concepts and transformations in the synthesis of (+)-Menisdaurilide.

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